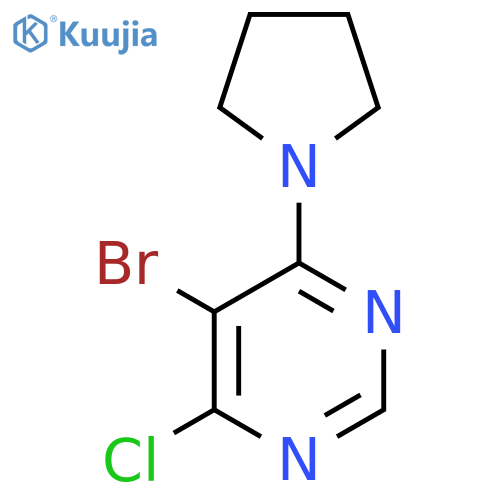Cas no 1289216-16-5 (5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine)

1289216-16-5 structure
商品名:5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
CAS番号:1289216-16-5
MF:C8H9BrClN3
メガワット:262.534159421921
MDL:MFCD28400559
CID:4693038
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
- AM86480
- 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
-
- MDL: MFCD28400559
- インチ: 1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2
- InChIKey: KPZNGJSXLQZAIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=CN=C1N1CCCC1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 175
- トポロジー分子極性表面積: 29
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B011597-250mg |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
1289216-16-5 | 250mg |
$ 195.00 | 2022-06-07 | ||
| Matrix Scientific | 150692-1g |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine, 95% |
1289216-16-5 | 95% | 1g |
$200.00 | 2023-09-06 | |
| TRC | B011597-500mg |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
1289216-16-5 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Matrix Scientific | 150692-5g |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine, 95% |
1289216-16-5 | 95% | 5g |
$611.00 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793734-1g |
5-bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
1289216-16-5 | 98% | 1g |
¥9303.00 | 2024-08-09 |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1289216-16-5 (5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
